molecular formula C7H18N2S B14415337 4-[(3-Aminopropyl)sulfanyl]butan-1-amine CAS No. 86108-46-5

4-[(3-Aminopropyl)sulfanyl]butan-1-amine

Cat. No.: B14415337
CAS No.: 86108-46-5
M. Wt: 162.30 g/mol
InChI Key: UHGRVODUKSZAKV-UHFFFAOYSA-N
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Description

4-[(3-Aminopropyl)sulfanyl]butan-1-amine is an organic compound that belongs to the class of amines It features a sulfanyl group attached to a butan-1-amine backbone, with an additional aminopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Aminopropyl)sulfanyl]butan-1-amine typically involves the reaction of 3-aminopropylamine with 1-chlorobutane in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbon atom bonded to the chlorine, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Aminopropyl)sulfanyl]butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenated compounds and bases like sodium hydroxide or potassium carbonate are used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Simpler amines.

    Substitution: Various substituted amines depending on the reactants used.

Scientific Research Applications

4-[(3-Aminopropyl)sulfanyl]butan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-Aminopropyl)sulfanyl]butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropylamine: A simpler amine with similar functional groups.

    Butan-1-amine: Lacks the sulfanyl and aminopropyl groups.

    4-[(3-Aminopropyl)sulfanyl]butan-2-amine: A structural isomer with a different position of the amine group.

Uniqueness

4-[(3-Aminopropyl)sulfanyl]butan-1-amine is unique due to the presence of both sulfanyl and aminopropyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

86108-46-5

Molecular Formula

C7H18N2S

Molecular Weight

162.30 g/mol

IUPAC Name

4-(3-aminopropylsulfanyl)butan-1-amine

InChI

InChI=1S/C7H18N2S/c8-4-1-2-6-10-7-3-5-9/h1-9H2

InChI Key

UHGRVODUKSZAKV-UHFFFAOYSA-N

Canonical SMILES

C(CCSCCCN)CN

Origin of Product

United States

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